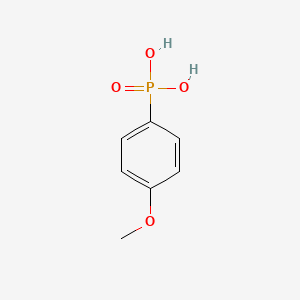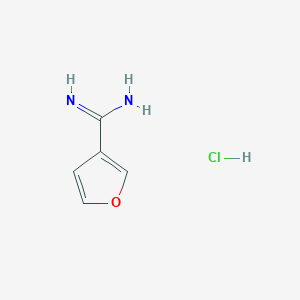![molecular formula C16H16N2O3 B1303538 4-[(フェニルカルバモイル)アミノ]安息香酸エチル CAS No. 13142-97-7](/img/structure/B1303538.png)
4-[(フェニルカルバモイル)アミノ]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H16N2O3. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenylcarbamoyl group, and an amino benzoate moiety.
科学的研究の応用
Ethyl 4-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: Researchers utilize this compound to study the structure-activity relationships (SAR) of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a range of downstream effects .
Result of Action
The compound likely has a range of effects, depending on its specific targets and the pathways it affects .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-[(phenylcarbamoyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-[(phenylcarbamoyl)amino]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
Ethyl 4-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine).
Major Products Formed
Hydrolysis: 4-[(phenylcarbamoyl)amino]benzoic acid and ethanol.
Reduction: Ethyl 4-[(phenylcarbamoyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(phenylcarbamoyl)amino]benzoate, known for its use as a local anesthetic.
Ethyl 4-(dimethylamino)benzoate: Another ester derivative with applications in photoinitiators and UV-curable coatings.
Uniqueness
Ethyl 4-[(phenylcarbamoyl)amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylcarbamoyl and amino benzoate groups allows for diverse applications in various fields, making it a valuable compound in scientific research.
特性
IUPAC Name |
ethyl 4-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOCJVXRQETBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377644 |
Source


|
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-97-7 |
Source


|
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1303455.png)
![2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline](/img/structure/B1303459.png)
![3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile](/img/structure/B1303462.png)




![N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B1303473.png)




![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

